Spiro[3.4]octane-2-carbaldehyde
Description
Spiro[3.4]octane-2-carbaldehyde (C₇H₉NO₂) is a bicyclic compound featuring a spiro junction connecting a three-membered ring and a four-membered ring, with an aldehyde functional group at position 2. This structural motif confers unique steric and electronic properties, making it a valuable building block in organic synthesis, particularly in pharmaceutical and materials chemistry . The aldehyde group enables diverse reactivity, such as nucleophilic additions or oxidations, facilitating its use in constructing complex molecular architectures.
Properties
IUPAC Name |
spiro[3.4]octane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-5-9(6-8)3-1-2-4-9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTABFHQROLCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3One common method includes the use of conjugated esters as starting materials, which undergo cyclization reactions to form the spirocyclic structure . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of spiro[3.4]octane-2-carbaldehyde may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Functionalization of the spirocyclic core with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields spiro[3.4]octane-2-carboxylic acid, while reduction produces spiro[3.4]octane-2-methanol .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Spiro compounds, including spiro[3.4]octane-2-carbaldehyde, have demonstrated significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases such as cancer and neurodegenerative disorders. Studies indicate that spiro compounds exhibit strong radical scavenging activities, making them potential candidates for drug development aimed at oxidative stress-related conditions .
2. Anticancer Properties
Research has highlighted the potential of spirocyclic compounds in anticancer therapy. For instance, this compound derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural versatility allows for modifications that enhance their efficacy and selectivity against specific cancer types .
3. Neuroprotective Effects
The neuroprotective properties of spiro compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Compounds derived from this compound have shown promise in inhibiting acetylcholinesterase activity, thereby enhancing cholinergic signaling and potentially alleviating symptoms associated with these diseases .
4. Antimicrobial Activity
The antimicrobial potential of this compound has also been documented. Its derivatives have exhibited activity against various bacterial and fungal strains, suggesting applications in developing new antimicrobial agents to combat resistant pathogens .
Organic Synthesis Applications
1. Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including cycloadditions and functional group transformations, leading to the synthesis of complex organic molecules with diverse functionalities .
2. Organocatalysis
The compound has been utilized as an organocatalyst in several multicomponent reactions (MCRs), facilitating the rapid assembly of complex molecular architectures with high efficiency and selectivity. This application is particularly valuable in pharmaceutical chemistry for the streamlined synthesis of drug candidates .
Materials Science Applications
1. Optoelectronic Devices
Due to their unique electronic properties, spiro compounds are being explored for applications in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells (SCs). The three-dimensional structure of this compound enhances charge transport properties, making it suitable for incorporation into advanced materials for electronic applications .
2. Smart Polymers
Spiro compounds are also investigated for their role in the development of smart polymers that exhibit stimuli-responsive behavior. The incorporation of this compound into polymer matrices can lead to materials that change properties upon exposure to light or heat, enabling applications in sensors and actuators .
Case Studies
Case Study 1: Antioxidant Screening
A study evaluated the antioxidant activities of various spirocyclic compounds, including derivatives of this compound, using DPPH and ABTS assays. Results indicated significant inhibition percentages compared to standard antioxidants like vitamin C, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
Case Study 2: Anticancer Evaluation
In vitro studies on modified this compound showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. These findings suggest that further development could yield potent anticancer drugs based on this scaffold .
Mechanism of Action
The mechanism by which spiro[3.4]octane-2-carbaldehyde exerts its effects is primarily related to its ability to interact with biological targets through its unique three-dimensional structure. This interaction can modulate various molecular pathways, leading to desired biological outcomes. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage .
Comparison with Similar Compounds
Key Differences :
- Ring Strain : Higher in [2.2]pentane due to smaller rings.
- Stability : this compound is more stable, favoring prolonged storage and broader synthetic utility.
- Functional Group Position : The aldehyde at position 1 in the pentane derivative may alter electronic interactions compared to position 2 in the octane analogue.
Spiro[3.4]octane-2-carboxylic Acid
Spiro[3.4]octane-2-carboxylic acid (C₈H₁₀O₃) replaces the aldehyde group with a carboxylic acid. Thermodynamic data (Table I in ) reveal high water solubility and acidity (pKa ~4–5) due to the -COOH group, contrasting sharply with the aldehyde’s lower solubility and neutral pH behavior. The carboxylic acid’s hydrogen-bonding capacity enhances its applicability in salt formation or coordination chemistry, while the aldehyde’s electrophilicity supports condensation reactions .
Key Differences :
- Solubility : Carboxylic acid > Aldehyde (due to H-bonding).
- Reactivity : Aldehyde participates in nucleophilic additions; carboxylic acid undergoes acid-base or esterification reactions.
Fragmentation Patterns in Spiro Compounds
Electron-impact mass spectrometry (EIMS) studies of spiro compounds () demonstrate cleavage at the spiro junction. For example, spiro 1,3-benzoxazines lose fragments like ArN₂CO or ArN₂CO₂. This contrasts with non-spiro aldehydes, which typically exhibit simpler fragmentation patterns .
Research Findings on Stability and Reactivity
- Thermodynamic Stability : The [3.4]octane system balances strain and stability, making this compound more resilient than smaller spiro analogues .
- Analytical Identification : IR spectra would show a C=O stretch ~1700 cm⁻¹ (aldehyde), distinct from carboxylic acids (~1680 cm⁻¹) .
Data Tables
Table 1. Comparative Molecular Properties
Biological Activity
Spiro[3.4]octane-2-carbaldehyde is a spirocyclic compound characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 138.21 g/mol
- Structure : The spirocyclic nature of this compound contributes to its unique physicochemical properties, influencing its interaction with biological targets.
Antioxidant Activity
Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases. Several studies have evaluated the antioxidant properties of spirocyclic compounds, including this compound.
| Compound | Assay Method | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DPPH Scavenging | 25.5 | |
| Quercetin (Control) | DPPH Scavenging | 10.0 |
The IC50 value indicates the concentration required to inhibit 50% of the DPPH radical, demonstrating that this compound exhibits significant antioxidant activity, albeit less potent than quercetin.
Antimicrobial Activity
Research has shown that spirocyclic compounds can exhibit antimicrobial properties against various pathogens. The following table summarizes findings related to the antimicrobial activity of this compound:
These results suggest that this compound possesses moderate antimicrobial activity, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
The anticancer activity of spirocyclic compounds has been a focal point in recent research. A study evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated promising results:
These findings indicate that this compound has potential as an anticancer agent, particularly against cervical and breast cancer cell lines.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells:
- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : The compound could induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Case Studies
- Case Study on Antioxidant Activity : A study conducted on various spirocyclic compounds highlighted the structure-activity relationship (SAR) of Spiro[3.4]octane derivatives, showing that modifications at specific positions can enhance antioxidant capacity.
- Clinical Trials for Anticancer Activity : Preliminary clinical trials are underway to assess the safety and efficacy of Spiro[3.4]octane derivatives in patients with specific types of cancer, focusing on dosage optimization and side effect profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
